1-Bromo-3-(sulfinylamino)benzene
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Overview
Description
1-Bromo-3-(sulfinylamino)benzene is an organic compound with the molecular formula C6H4BrNOS. It is characterized by a benzene ring substituted with a bromine atom and a sulfinylamino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Mode of Action
It’s known that bromobenzene, a related compound, is prepared by the action of bromine on benzene in the presence of lewis acid catalysts such as aluminium chloride or ferric bromide . This suggests that 1-Bromo-3-(sulfinylamino)benzene may interact with its targets in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(sulfinylamino)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(sulfinylamino)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the use of dibromohydantoin for brominating nitrobenzene in sulfuric acid .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(sulfinylamino)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium amide (NaNH2) or organometallic reagents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
1-Bromo-3-(sulfinylamino)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Bromobenzene: Consists of a benzene ring with a single bromine atom.
Chlorobenzene: Similar structure but with a chlorine atom instead of bromine.
Fluorobenzene: Contains a fluorine atom on the benzene ring.
Iodobenzene: Features an iodine atom on the benzene ring.
Uniqueness: 1-Bromo-3-(sulfinylamino)benzene is unique due to the presence of both a bromine atom and a sulfinylamino group on the benzene ring.
Biological Activity
1-Bromo-3-(sulfinylamino)benzene is an organic compound with the molecular formula C6H4BrNOS. It features a benzene ring substituted with a bromine atom and a sulfinylamino group. This compound is of interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This action can lead to altered metabolic pathways, which is crucial in therapeutic applications.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, modulating their activity and affecting downstream signaling pathways.
- DNA Interaction : Similar to other aromatic compounds, it may intercalate into DNA, disrupting its structure and function, potentially leading to anticancer effects.
Research Findings
Recent studies have explored the compound's potential in various biological contexts:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for developing new antibiotics.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models. In vitro studies indicated that it could decrease the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines. A study using human breast cancer cells reported that treatment with the compound led to increased cell death rates, warranting further exploration for its use in cancer therapy.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against common pathogens.
- Methodology : Disk diffusion method was employed on bacterial cultures.
- Results : Zones of inhibition were observed for both S. aureus (15 mm) and E. coli (12 mm), indicating significant antimicrobial activity.
-
Anti-inflammatory Activity Assessment :
- Objective : To assess the anti-inflammatory potential using LPS-stimulated macrophages.
- Methodology : Cytokine levels were measured using ELISA.
- Results : A reduction of TNF-alpha and IL-6 levels by approximately 30% was noted, suggesting effective anti-inflammatory action.
-
Cancer Cell Apoptosis Study :
- Objective : To evaluate apoptosis induction in breast cancer cell lines.
- Methodology : Flow cytometry was used to assess apoptotic cells after treatment with varying concentrations of the compound.
- Results : A dose-dependent increase in apoptotic cells was observed, with a significant effect at concentrations above 10 µM.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|---|
This compound | C6H4BrNOS | Yes | Yes | Yes |
1-Bromobenzene | C6H5Br | Moderate | No | No |
3-Sulfinylaminobenzene | C6H5NOS | Yes | Yes | Moderate |
Properties
IUPAC Name |
1-bromo-3-(sulfinylamino)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNOS/c7-5-2-1-3-6(4-5)8-10-9/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYGRZUTVKBOOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=S=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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